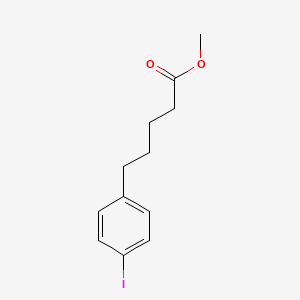
Methyl 5-(4-iodophenyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-iodophenyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodophenyl group attached to a pentanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-iodophenyl)pentanoate typically involves the esterification of 5-(4-iodophenyl)pentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(4-iodophenyl)pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 5-(4-iodophenyl)pentanol.
Oxidation: Formation of 5-(4-iodophenyl)pentanoic acid.
Applications De Recherche Scientifique
Methyl 5-(4-iodophenyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving esterases and other enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-iodophenyl)pentanoate involves its interaction with molecular targets such as enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The iodophenyl group may also interact with proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-iodophenyl)pentanoate
- Methyl 4-(4-iodophenyl)butanoate
- Ethyl 5-(4-iodophenyl)pentanoate
Uniqueness
Methyl 5-(4-iodophenyl)pentanoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The position of the iodophenyl group on the pentanoate chain influences its interaction with other molecules, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C12H15IO2 |
|---|---|
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
methyl 5-(4-iodophenyl)pentanoate |
InChI |
InChI=1S/C12H15IO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |
Clé InChI |
MDBFKMASEIXGBA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





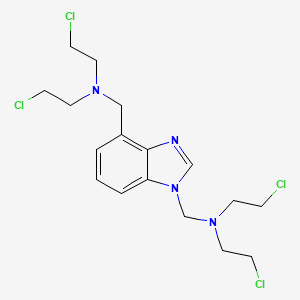

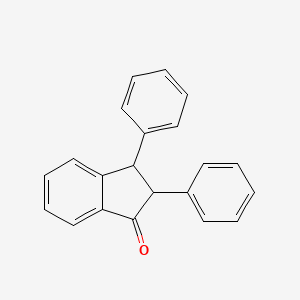
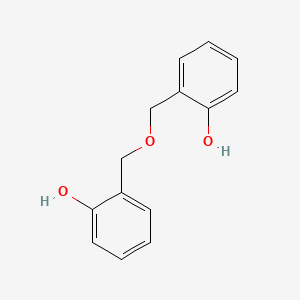

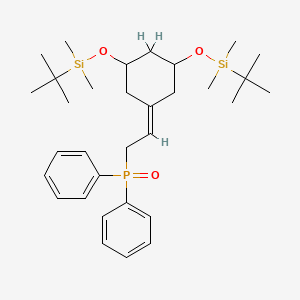

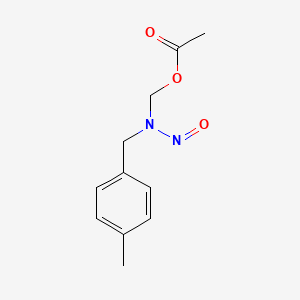
![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)


